Cevimeline sulfoxide, trans-
Overview
Description
Preparation Methods
The preparation of cevimeline sulfoxide, trans- involves the oxidation of cevimeline. One common synthetic route includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . Industrial production methods often involve the use of large-scale oxidation processes with stringent control over reaction parameters to ensure the selective formation of the trans-isomer .
Chemical Reactions Analysis
Cevimeline sulfoxide, trans- undergoes several types of chemical reactions:
Oxidation: Further oxidation can convert it into sulfone derivatives.
Reduction: It can be reduced back to cevimeline using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfone derivatives and reduced cevimeline .
Scientific Research Applications
Cevimeline sulfoxide, trans- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmacologically active compounds.
Biology: Studied for its effects on muscarinic receptors and its role in modulating neurotransmitter release.
Industry: Utilized in the development of drugs targeting exocrine gland dysfunctions.
Mechanism of Action
Cevimeline sulfoxide, trans- exerts its effects by binding to and activating muscarinic acetylcholine receptors, specifically M1 and M3 . These receptors are predominantly found in exocrine glands, and their activation leads to increased secretion from these glands . The molecular pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades that result in enhanced glandular secretion .
Comparison with Similar Compounds
Cevimeline sulfoxide, trans- can be compared with other muscarinic receptor agonists such as pilocarpine and bethanechol:
Pilocarpine: Another muscarinic agonist used for treating dry mouth and glaucoma. Unlike cevimeline, pilocarpine has a broader range of receptor activity.
Bethanechol: Primarily used to treat urinary retention, it has a different receptor selectivity profile compared to cevimeline.
Cevimeline sulfoxide, trans- is unique due to its selective action on M1 and M3 receptors, making it particularly effective for conditions involving exocrine gland dysfunction .
Properties
IUPAC Name |
(2S,3S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] 3-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-8-13-10(7-14(8)12)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUGNFXJXCPICM-BXGCZWRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1O[C@@]2(CN3CCC2CC3)C[S@@]1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124751-37-7 | |
Record name | Cevimeline sulfoxide, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124751377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEVIMELINE SULFOXIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH3618304 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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